molecular formula C18H11NO2 B11852445 3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one CAS No. 112584-02-8

3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one

Cat. No.: B11852445
CAS No.: 112584-02-8
M. Wt: 273.3 g/mol
InChI Key: ZILZXWUQWCOKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a pyran ring and a phenyl group attached to the pyran ring.

Synthetic Routes and Reaction Conditions:

    Cyclocondensation Method: One common method for synthesizing this compound involves the cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids.

    One-Pot Multicomponent Reactions: Another efficient method involves a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenylphosphanylidene)ethan-1-one, and active methylene compounds such as benzoylacetonitrile.

Industrial Production Methods: Industrial production of this compound may involve scaling up the above synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.

    Hydrolysis: Sodium hydroxide (NaOH) is used for hydrolysis reactions.

    Rearrangement: Acetic anhydride (Ac2O) is used for rearrangement reactions.

Major Products:

  • Oxopyranoquinoline N-oxide
  • Oxoquinolinylphenylacrylic acids
  • 2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Properties

CAS No.

112584-02-8

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

3-phenylpyrano[2,3-b]quinolin-2-one

InChI

InChI=1S/C18H11NO2/c20-18-15(12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-16(13)19-17(14)21-18/h1-11H

InChI Key

ZILZXWUQWCOKEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4N=C3OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.